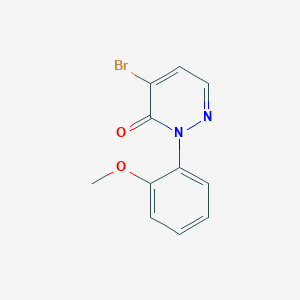

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridazinone derivatives, such as those incorporating the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, highlights methodologies that could be adaptable to 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one. These compounds are recognized for their cardio-active properties and are synthesized through various chemical routes, showcasing the adaptability and significance of the pyridazinone scaffold in medicinal chemistry (Imran & Abida, 2016).

Molecular Structure Analysis

Investigations into the molecular structures of related compounds, such as those from the study of halogen...halogen interactions in 4-bromobenzamide cocrystals, provide insight into the potential structural dynamics and intermolecular interactions of this compound. These analyses contribute to understanding the compound's reactivity and stability, critical for further application and synthesis (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

Chemical reactions involving related brominated compounds and their functionalization pathways, such as those described in the synthesis of 2-Fluoro-4-bromobiphenyl, offer insights into the reactivity of the bromo and methoxy phenyl groups present in this compound. These studies elucidate the conditions under which brominated compounds can be manipulated and functionalized, paving the way for the development of novel derivatives with enhanced properties (Qiu et al., 2009).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of isoxazolones, which can undergo rearrangements to form imidazopyridines and indoles, as seen in the work of Khalafy, Setamdideh, and Dilmaghani (2002) (Khalafy, Setamdideh, & Dilmaghani, 2002). Basanagouda and Kulkarni (2011) explored its role in a novel one-pot synthesis method for creating pyridazin-3(2H)-ones (Basanagouda & Kulkarni, 2011).

Biological and Pharmaceutical Applications

In biological and pharmaceutical contexts, derivatives of this compound have been synthesized and tested for various biological activities. Kamble et al. (2015) developed derivatives of this compound and evaluated them as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015). Similarly, Sharma and Bansal (2016) synthesized 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones and assessed their anti-inflammatory and analgesic properties, highlighting the potential for COX-2 selectivity without causing ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Advanced Chemical Research

Advanced chemical research involving this compound includes exploring its reactivity and potential for creating new chemical structures. Verhelst et al. (2009) investigated the functionalization of the pyridazin-3(2H)-one core using halogen-magnesium exchange reactions (Verhelst et al., 2009). Ma (2003) synthesized key intermediates for developing novel calcium channel antagonists using this compound (Ma, 2003).

Eigenschaften

IUPAC Name |

4-bromo-2-(2-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-11(15)8(12)6-7-13-14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSKSDRGWHBMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)